molecular formula C16H12N4O4 B2582803 Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 887867-16-5

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2582803
CAS No.: 887867-16-5
M. Wt: 324.296
InChI Key: WKSAQURCRIAQFN-UHFFFAOYSA-N
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Description

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a benzoate ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Pyridine: The oxadiazole ring is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to hydrazides.

Scientific Research Applications

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic amino acids in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure but with a pyridine ring at a different position.

    Ethyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to its specific substitution pattern, which can influence its biological activity and binding affinity. The presence of the oxadiazole ring is particularly important for its potential as a bioactive compound.

Properties

IUPAC Name

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-23-15(22)12-4-2-10(3-5-12)13(21)18-16-20-19-14(24-16)11-6-8-17-9-7-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSAQURCRIAQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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